

Potential therapeutic targets of 2-(2-Phenylethyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)morpholine

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An In-Depth Technical Guide to the Potential Therapeutic Targets of **2-(2-Phenylethyl)morpholine**

Executive Summary

2-(2-Phenylethyl)morpholine is a synthetic molecule featuring a core phenylmorpholine scaffold. While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural analogy to a well-documented class of psychoactive compounds, namely phenmetrazine and its derivatives, provides a strong rationale for investigating its potential therapeutic targets.[1][2] This guide synthesizes information from related compounds to postulate and explore the most probable molecular targets for **2-(2-Phenylethyl)morpholine**. The primary focus is on its potential as a monoamine releasing agent, targeting the dopamine and norepinephrine transporters, with significant therapeutic implications for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, and substance use disorders.[3][4] Furthermore, based on the established neuroprotective activities of other morpholine-containing ligands, this document explores the Sigma-1 Receptor (σ_1R) as a high-potential secondary target, relevant for neurodegenerative diseases and neuronal injury.[5][6] This technical guide provides a structured, evidence-based framework for researchers and drug development professionals, outlining key targets, their mechanistic underpinnings, and detailed experimental protocols for validation.

Introduction: From Chemical Structure to Biological Hypothesis

The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling a wide range of biological activities.^{[7][8]} When incorporated into a phenylmorpholine framework, as in **2-(2-Phenylethyl)morpholine**, the resulting molecule bears a strong resemblance to compounds known to interact with the central nervous system.

Chemical Identity of 2-(2-Phenylethyl)morpholine

- Molecular Formula: C₁₂H₁₇NO^{[9][10]}
- Molecular Weight: 191.27 g/mol ^[9]
- Structure: A morpholine ring substituted at the 2-position with a phenylethyl group.
- CAS Number: 58039-64-8^[9]

The Phenylmorpholine Precedent: A Foundation for CNS Activity

The therapeutic exploration of **2-(2-Phenylethyl)morpholine** is logically grounded in the extensive research on its analogs. Phenmetrazine (3-methyl-2-phenylmorpholine), a classic example, was formerly used as an anorectic (appetite suppressant) and is a potent psychostimulant.^[2] Pharmacological studies have definitively characterized phenmetrazine and its derivatives as monoamine neurotransmitter releasing agents, with a strong preference for the dopamine and norepinephrine systems.^{[2][3]} This established activity profile of the core scaffold forms the primary hypothesis for the mechanism of action of **2-(2-Phenylethyl)morpholine**.

Primary Target Class: Monoamine Transporters (DAT & NET)

The most direct therapeutic hypothesis posits that **2-(2-Phenylethyl)morpholine** functions as a norepinephrine-dopamine releasing agent (NDRA), similar to its structural relatives.^[2]

Mechanism of Action: Substrate-Type Releasers

Unlike reuptake inhibitors which simply block transporter function from the outside, substrate-type releasers are actively transported into the presynaptic neuron by monoamine transporters like the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft. This mechanism underlies the potent stimulant and anorectic effects of compounds like phenmetrazine.^[3]

Inferred Pharmacological Profile

Based on data from phenmetrazine, the activity of **2-(2-Phenylethyl)morpholine** is expected to be potent at DAT and NET, with substantially weaker effects at the Serotonin Transporter (SERT).^{[2][3]} This profile suggests a classic stimulant effect with potential therapeutic benefits in conditions characterized by dopamine and norepinephrine dysregulation.

Table 1: Pharmacological Profile of Phenmetrazine at Monoamine Transporters

Compound	Action	DAT (EC ₅₀ , nM)	NET (EC ₅₀ , nM)	SERT (EC ₅₀ , nM)	Reference
Phenmetrazine	Releasing Agent	70 - 131	29 - 50	7,765 - >10,000	^[2]
Pseudophenmetrazine	Releasing Agent	1,457	514	>10,000	^[11]

EC₅₀ (Half-maximal effective concentration): Lower values indicate higher potency.

Therapeutic Implications

- **ADHD and Obesity:** The stimulant properties derived from enhanced dopaminergic and noradrenergic signaling are well-established therapeutic principles for ADHD and as appetite suppressants.^[1]
- **Substance Use Disorders:** Emerging evidence suggests that some phenmetrazine analogs may be candidate treatments for cocaine dependence, potentially by substituting the

reinforcing effects of illicit stimulants with a more controlled, pharmacologically delivered alternative.[3] The development of compounds in this class is actively being pursued for addiction treatment.[4][12]

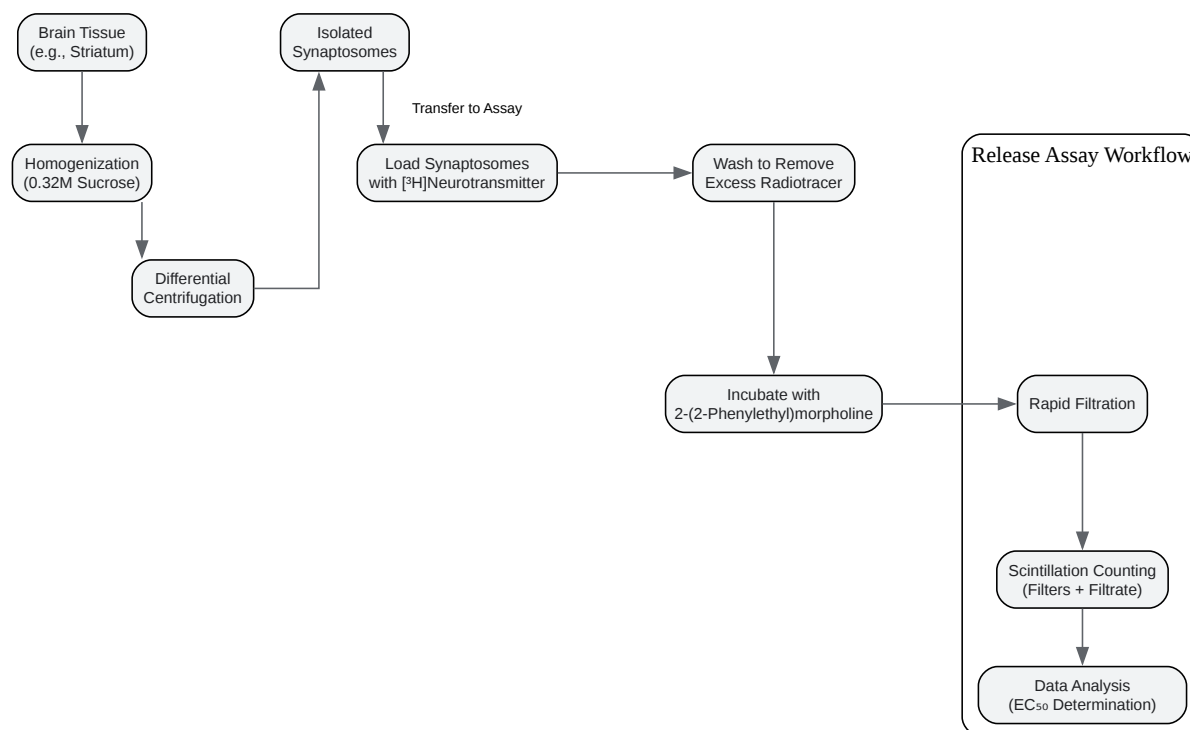
Experimental Protocol: Validation of Monoamine Release

The definitive test for the primary hypothesis is an in vitro monoamine release assay using synaptosomes. This protocol provides a robust system for quantifying the potency and efficacy of a test compound as a releasing agent.

Protocol 2.4.1: In Vitro Monoamine Release Assay in Rat Brain Synaptosomes

- Preparation of Synaptosomes:
 - Euthanize adult Sprague-Dawley rats according to IACUC-approved procedures.
 - Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET).
 - Homogenize tissue in ice-cold 0.32 M sucrose solution.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
 - Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.
 - Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).
- Radiolabel Loading:
 - Pre-incubate the synaptosomal suspension at 37°C for 15 minutes.
 - Load the synaptosomes with a specific radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) at a final concentration of ~10 nM.
 - Incubate for 30 minutes at 37°C to allow for transporter-mediated uptake.

- Release Assay:
 - Wash the loaded synaptosomes three times with ice-cold buffer to remove excess radiolabel, pelleting by centrifugation between washes.
 - Resuspend the final pellet in fresh buffer.
 - Aliquot the synaptosome suspension into tubes containing various concentrations of **2-(2-Phenylethyl)morpholine** (e.g., 0.1 nM to 100 μ M) or a positive control (e.g., d-amphetamine). Include a vehicle control for basal release.
 - Incubate for 10 minutes at 37°C to induce release.
 - Terminate the release by placing tubes on ice and rapidly filtering the contents through glass fiber filters using a cell harvester. This separates the synaptosomes (retained radiolabel) from the buffer (released radiolabel).
 - Wash the filters with ice-cold buffer.
- Quantification and Analysis:
 - Measure the radioactivity on the filters and in the filtrate using liquid scintillation counting.
 - Calculate the percentage of total incorporated radiolabel that was released for each drug concentration.
 - Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.



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Caption: Workflow for Monoamine Release Assay.

Secondary Target: The Sigma-1 Receptor (σ 1R)

Beyond monoamine systems, the morpholine moiety is a key feature in ligands for the Sigma-1 Receptor (σ 1R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[5][6] Ligand activation of σ 1R has demonstrated significant neuroprotective effects in various models of neuronal injury.[5][13]

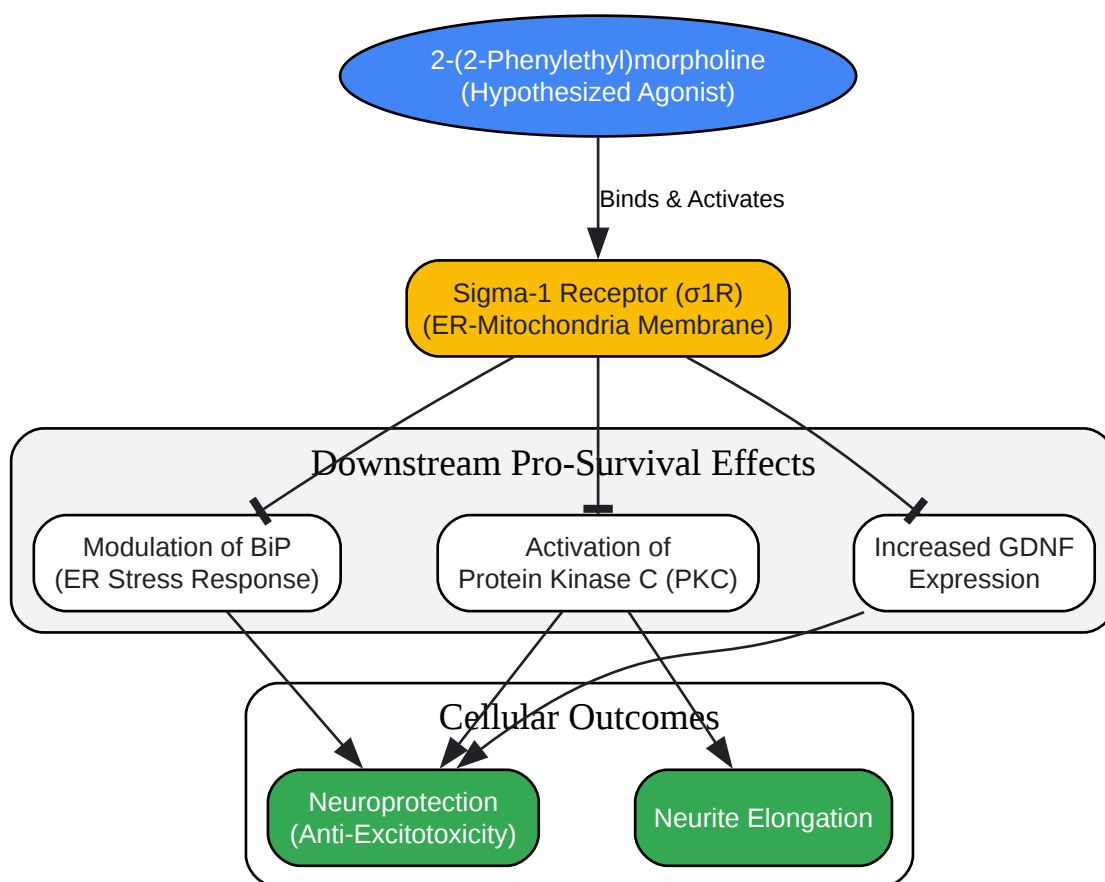
Mechanism of σ 1R-Mediated Neuroprotection

The σ 1R is not a classical cell-surface receptor. Upon activation by an agonist, it can translocate within the cell and modulate a variety of signaling pathways and ion channels. Key neuroprotective mechanisms include:

- **Potentialiation of Neurotrophic Factors:** σ 1R activation can increase the expression and signaling of crucial survival factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).
[5]
- **Modulation of Cellular Stress:** It interacts with the binding immunoglobulin protein (BiP), a master regulator of the unfolded protein response, helping to mitigate endoplasmic reticulum stress.[5]
- **Regulation of Ion Channels:** It directly modulates the activity of voltage-gated ion channels, stabilizing membrane potential and preventing excitotoxic calcium overload.
- **Activation of Pro-Survival Kinases:** The neuroprotective and neurite-outgrowth effects of σ 1R agonists have been linked to the activation of Protein Kinase C (PKC).[6]

Evidence from Structurally Related Ligands

The compound PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate) is a selective σ 1R agonist that contains a morpholine ring.[5][6] Studies have shown that PRE-084 promotes motor neuron survival after physical injury, protects against glutamate-induced excitotoxicity, and stimulates neurite elongation.[5][6] These effects are blocked by σ 1R antagonists, confirming the target specificity. The structural presence of a morpholine ring in both PRE-084 and **2-(2-Phenylethyl)morpholine** makes σ 1R a compelling secondary target to investigate.



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Caption: Postulated $\sigma 1R$ -Mediated Signaling Pathway.

Therapeutic Implications

- **Neurodegenerative Diseases:** By combating cellular stress and promoting neuronal survival, $\sigma 1R$ agonists are being investigated for Alzheimer's disease, Parkinson's disease, and ALS.
- **Spinal Cord Injury and Stroke:** The ability to protect neurons from excitotoxic damage and promote neurite growth makes this target highly relevant for acute neuronal injury.[6]

Experimental Protocols: Assessing $\sigma 1R$ Activity

A two-tiered approach is required: first, to establish binding affinity, and second, to demonstrate functional neuroprotective activity.

Protocol 3.4.1: Competitive Radioligand Binding Assay for $\sigma 1R$

- **Membrane Preparation:** Homogenize guinea pig brain tissue in a Tris-HCl buffer and prepare a crude membrane fraction via centrifugation.
- **Binding Reaction:** In a 96-well plate, combine the membrane preparation, a selective σ 1R radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of **2-(2-Phenylethyl)morpholine**.
- **Incubation:** Incubate at 37°C for 150 minutes to allow the binding to reach equilibrium.
- **Termination & Filtration:** Rapidly filter the reaction mixture through glass fiber filters pre-soaked in polyethylenimine to reduce non-specific binding.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Analysis:** Determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and calculate the binding affinity (K_i) using the Cheng-Prusoff equation.

Protocol 3.4.2: In Vitro Glutamate Excitotoxicity Neuroprotection Assay

- **Cell Culture:** Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate.
- **Pre-treatment:** Pre-incubate the neuronal cultures with various concentrations of **2-(2-Phenylethyl)morpholine** for 1-2 hours. To confirm σ 1R specificity, a parallel set of experiments should include co-incubation with a σ 1R antagonist (e.g., BD-1063).
- **Excitotoxic Insult:** Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 μ M) for 24 hours. Include a vehicle-only control group (no glutamate, no drug) and a glutamate-only control group.
- **Viability Assessment:** Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
- **Analysis:** Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only control. Determine the EC₅₀ for the neuroprotective effect.

Conclusion and Future Directions

The structural architecture of **2-(2-Phenylethyl)morpholine** provides a compelling, rational basis for its investigation as a novel therapeutic agent. The primary and most probable targets are the dopamine and norepinephrine transporters, where the compound is hypothesized to act as a releasing agent. This profile suggests immediate therapeutic potential in ADHD, obesity, and addiction medicine. A second, highly valuable avenue of investigation is the Sigma-1 Receptor, where agonistic activity could confer neuroprotective properties applicable to a range of devastating neurological disorders.

Further research should also consider exploratory targets, including other CNS receptors where morpholine-containing molecules have shown activity, and key metabolic enzymes like monoamine oxidase.^{[14][15]} A comprehensive preclinical assessment will require empirical validation of these hypothesized targets using the protocols outlined herein, followed by detailed structure-activity relationship (SAR) studies and ADME/Tox profiling to fully characterize the therapeutic potential of **2-(2-Phenylethyl)morpholine**.

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